Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts . The reaction conditions often require controlled temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products
Wissenschaftliche Forschungsanwendungen
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide has several scientific research applications:
Wirkmechanismus
The mechanism of action of Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-methyl-, methyl ester: This compound has a similar ester functional group but lacks the quinoline ring structure.
Benzoic acid, 2-hydroxy-4-methoxy-6-methyl-, methyl ester: This compound also contains a benzoic acid derivative but with different substituents and lacks the quinoline ring.
Uniqueness
Benzo(h)quinoline-4-acetic acid, 2-methyl-, methyl ester, hydriodide is unique due to its quinoline ring structure, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
100749-53-9 |
---|---|
Molekularformel |
C17H16INO2 |
Molekulargewicht |
393.22 g/mol |
IUPAC-Name |
methyl 2-(2-methylbenzo[h]quinolin-4-yl)acetate;hydroiodide |
InChI |
InChI=1S/C17H15NO2.HI/c1-11-9-13(10-16(19)20-2)15-8-7-12-5-3-4-6-14(12)17(15)18-11;/h3-9H,10H2,1-2H3;1H |
InChI-Schlüssel |
VJDDNMAOTDWKGC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C=CC3=CC=CC=C3C2=N1)CC(=O)OC.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.